![molecular formula C18H21N3O B5154107 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea, also known as DPI or diphenyleneiodonium, is a potent inhibitor of NADPH oxidase, which is an enzyme that generates reactive oxygen species (ROS). DPI has been widely used in scientific research to investigate the role of ROS in various biological processes.
Wirkmechanismus
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea inhibits the production of ROS by NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea binds to the flavin-containing subunit of NADPH oxidase, which is essential for the transfer of electrons. By blocking this transfer, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea prevents the generation of ROS by NADPH oxidase.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the production of ROS by NADPH oxidase, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the activity of other enzymes that generate ROS, including xanthine oxidase and nitric oxide synthase. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can also inhibit the activity of other enzymes that generate ROS, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. One area of research is the development of new inhibitors of NADPH oxidase that are more potent and specific than N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. Another area of research is the investigation of the role of ROS in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could be used in combination with other drugs to treat diseases that are associated with oxidative stress, such as cancer and cardiovascular disease.
Conclusion:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is a potent inhibitor of NADPH oxidase that has been widely used in scientific research to investigate the role of ROS in various biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments, including its specificity and stability. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations, including its toxicity at high concentrations and its inhibition of other enzymes that generate ROS. Future research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could lead to the development of new inhibitors of NADPH oxidase and new treatments for diseases associated with oxidative stress.
Synthesemethoden
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can be synthesized by the reaction of 1,2-diphenylethylenediamine with iodine and urea in acetic acid. The reaction yields N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea as a yellow crystalline solid with a melting point of 167-170°C.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been extensively used in scientific research to study the role of ROS in various biological processes, including cell signaling, apoptosis, and inflammation. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the production of ROS by NADPH oxidase in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been used to study the role of ROS in cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-8-2-1-3-9-17)19-11-13-21-12-10-15-6-4-5-7-16(15)14-21/h1-9H,10-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMVPGJVAQWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

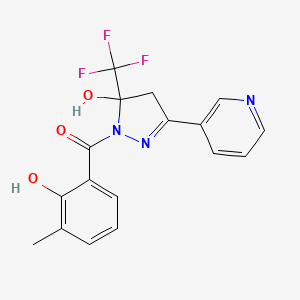
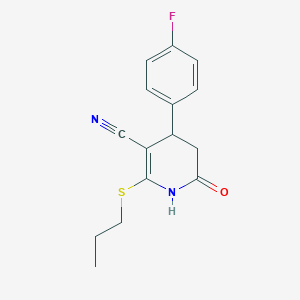
![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)
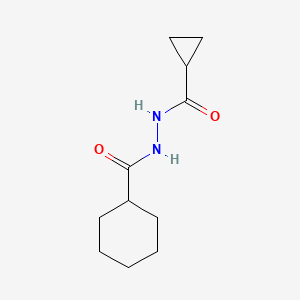
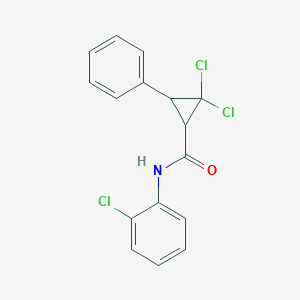
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)
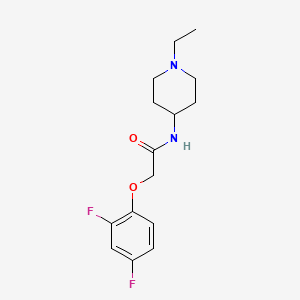
![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
amine oxalate](/img/structure/B5154114.png)

![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)